(R)-2-amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)-2-methylpropanoic acid
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Overview
Description
®-2-amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)-2-methylpropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)-2-methylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the by-products .
Industrial Production Methods
Industrial production methods for Boc-protected amino acids often utilize continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Coupling Reactions: Formation of peptide bonds using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or oxalyl chloride in methanol at room temperature.
Coupling: DIC and HOBt in anhydrous conditions.
Major Products Formed
Scientific Research Applications
®-2-amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)-2-methylpropanoic acid is widely used in:
Peptide Synthesis: As a protected amino acid, it is a key intermediate in the synthesis of peptides and proteins.
Medicinal Chemistry: Used in the development of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: Studied for its role in enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action for ®-2-amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)-2-methylpropanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group provides stability during synthetic steps and can be selectively removed under mild conditions to reveal the free amino group for further reactions . This selective deprotection is crucial for the stepwise construction of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
®-2-amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)-2-methylpropanoic acid is unique due to its indole moiety, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acids. This makes it particularly valuable in the synthesis of complex peptides and proteins with specific structural and functional requirements .
Properties
Molecular Formula |
C17H22N2O4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2R)-2-amino-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-10-11(9-17(4,18)14(20)21)12-7-5-6-8-13(12)19/h5-8,10H,9,18H2,1-4H3,(H,20,21)/t17-/m1/s1 |
InChI Key |
OWGGGNGCGLPYNA-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@@](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)(C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C)(C(=O)O)N |
Origin of Product |
United States |
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